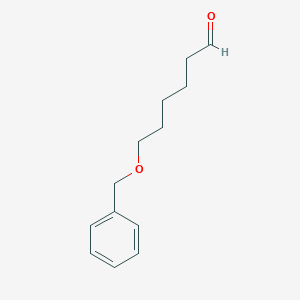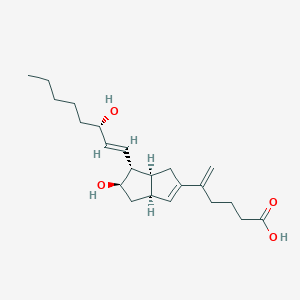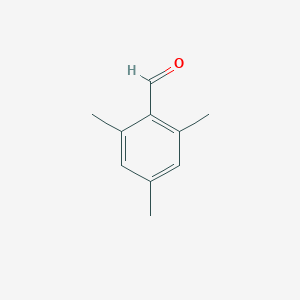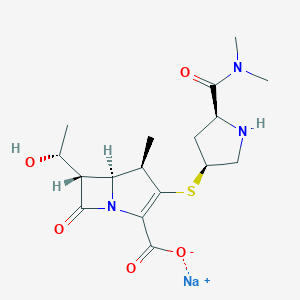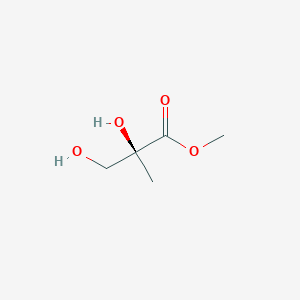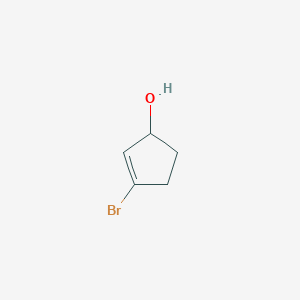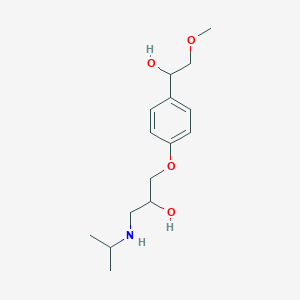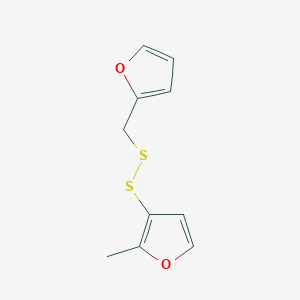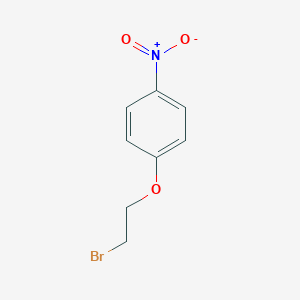
1-(2-Bromoethoxy)-4-nitrobenzene
Übersicht
Beschreibung
SB939, auch bekannt als Pracinostat, ist ein neuartiger, potenter und oral wirksamer Histon-Deacetylase-Inhibitor. Es basiert auf Hydroxamsäure und hat in verschiedenen präklinischen Modellen eine signifikante Antitumoraktivität gezeigt. Histon-Deacetylase-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion von Histon-Deacetylasen, Enzymen, die an der Entfernung von Acetylgruppen von Histonproteinen beteiligt sind, stören, was zu Veränderungen der Genexpression führt .
Wissenschaftliche Forschungsanwendungen
SB939 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von Histon-Deacetylasen bei der Genregulation zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose in verschiedenen Zelllinien.
Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter akute myeloische Leukämie, myelodysplastische Syndrome und solide Tumoren.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und als Leitverbindung für die Medikamentenentwicklung
Wirkmechanismus
SB939 übt seine Wirkung durch Hemmung der Aktivität von Histon-Deacetylasen aus. Diese Hemmung führt zur Anhäufung von Acetylgruppen an Histonproteinen, was zu einer offenen Chromatinstruktur und erhöhter transkriptionaler Aktivierung führt. Die Verbindung induziert Zellzyklusarrest und Apoptose in Krebszellen durch Modulation der Expression von Genen, die an diesen Prozessen beteiligt sind. SB939 hemmt selektiv Histon-Deacetylasen der Klasse I, II und IV, ohne andere Zink-bindende Enzyme zu beeinflussen .
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SB939 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzimidazolkerns beinhaltet, gefolgt von der Einführung einer Hydroxamsäureeinheit. Die wichtigsten Schritte umfassen:
- Bildung des Benzimidazolkerns durch Reaktion von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat.
- Einführung der Butylgruppe an der 2-Position des Benzimidazolrings.
- Alkylierung des Benzimidazol-Stickstoffs mit einer Diethylaminoethylgruppe.
- Bildung der Hydroxamsäureeinheit durch Reaktion des Benzimidazolderivats mit einem geeigneten Hydroxylaminderivat .
Industrielle Produktionsmethoden
Die industrielle Produktion von SB939 beinhaltet die Hochskalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sorgfältig kontrolliert werden. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um sicherzustellen, dass es pharmazeutische Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
SB939 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: SB939 kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzimidazolring modifizieren.
Substitution: Der Benzimidazolring kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Amine
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene substituierte Benzimidazolderivate und Hydroxamsäureanaloga. Diese Produkte behalten die Kernstruktur von SB939 bei, aber mit Modifikationen, die ihre biologische Aktivität verändern können .
Analyse Chemischer Reaktionen
Types of Reactions
SB939 undergoes several types of chemical reactions, including:
Oxidation: SB939 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole ring.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives and hydroxamic acid analogs. These products retain the core structure of SB939 but with modifications that can alter their biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suberoylanilidhydroxamsäure (SAHA): Ein weiterer Histon-Deacetylase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Panobinostat: Ein potenter Histon-Deacetylase-Inhibitor mit breiterer Aktivität gegen verschiedene Histon-Deacetylase-Isoformen.
Romidepsin: Ein zyklischer Peptid-Histon-Deacetylase-Inhibitor mit einer unterschiedlichen chemischen Struktur und einem anderen Wirkmechanismus
Einzigartigkeit von SB939
SB939 ist einzigartig aufgrund seiner verbesserten pharmakokinetischen Eigenschaften, darunter eine höhere Bioverfügbarkeit und eine längere Halbwertszeit im Vergleich zu anderen Histon-Deacetylase-Inhibitoren. Es reichert sich in Tumorgewebe an, was zu einer anhaltenden Hemmung der Histon-Deacetylierung und einer verbesserten Antitumorwirksamkeit führt. Diese Eigenschaften machen SB939 zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927853 | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13288-06-7 | |
| Record name | 13288-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Bromo-4-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.
Q2: How is this compound synthesized?
A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



